molecular formula C20H34O2 B14800362 ethyl (6E,9E,12E)-octadeca-6,9,12-trienoate

ethyl (6E,9E,12E)-octadeca-6,9,12-trienoate

Cat. No.: B14800362
M. Wt: 306.5 g/mol
InChI Key: MJLYTDAIYLGSRZ-NCEJYBGESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl (6Z,9Z,12Z)-octadeca-6,9,12-trienoate, also known as ethyl γ-linolenic acid, is an ethyl ester of γ-linolenic acid. This compound is a long-chain polyunsaturated fatty acid ester that is commonly found in various plant oils. It is known for its potential health benefits and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (6Z,9Z,12Z)-octadeca-6,9,12-trienoate can be synthesized through the esterification of γ-linolenic acid with ethanol. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions, and the product is purified through distillation or chromatography.

Industrial Production Methods

In industrial settings, the production of ethyl (6Z,9Z,12Z)-octadeca-6,9,12-trienoate often involves the extraction of γ-linolenic acid from plant oils, followed by esterification with ethanol. The process may include steps such as solvent extraction, degumming, neutralization, and purification to obtain high-purity γ-linolenic acid before esterification.

Chemical Reactions Analysis

Types of Reactions

Ethyl (6Z,9Z,12Z)-octadeca-6,9,12-trienoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form hydroperoxides and other oxidation products.

    Reduction: Reduction reactions can convert the double bonds to single bonds, resulting in saturated esters.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts is commonly employed.

    Substitution: Nucleophiles such as hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Hydroperoxides, aldehydes, and ketones.

    Reduction: Saturated ethyl esters.

    Substitution: Substituted esters with various functional groups.

Scientific Research Applications

Ethyl (6Z,9Z,12Z)-octadeca-6,9,12-trienoate has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other complex molecules and as a standard in analytical chemistry.

    Biology: Studied for its role in cell membrane structure and function, as well as its effects on cellular signaling pathways.

    Medicine: Investigated for its potential anti-inflammatory and anti-cancer properties. It is also explored for its role in managing conditions such as eczema and rheumatoid arthritis.

    Industry: Utilized in the formulation of dietary supplements and functional foods due to its health benefits.

Mechanism of Action

The mechanism of action of ethyl (6Z,9Z,12Z)-octadeca-6,9,12-trienoate involves its incorporation into cell membranes, where it influences membrane fluidity and function. It can modulate the activity of various enzymes and receptors involved in inflammatory and immune responses. The compound is also metabolized into bioactive lipid mediators that play a role in cellular signaling pathways.

Comparison with Similar Compounds

Ethyl (6Z,9Z,12Z)-octadeca-6,9,12-trienoate is similar to other polyunsaturated fatty acid esters, such as:

    Ethyl (6Z,9Z,12Z)-hexadecatrienoate: A shorter chain analog with similar properties.

    Ethyl (6Z,9Z,12Z,15Z)-octadecatetraenoate: Contains an additional double bond, which may affect its biological activity.

    Ethyl (6Z,9Z,12Z,15Z)-hexadecatetraenoate: Another analog with a different chain length and degree of unsaturation.

The uniqueness of ethyl (6Z,9Z,12Z)-octadeca-6,9,12-trienoate lies in its specific chain length and degree of unsaturation, which confer distinct physical and chemical properties, as well as biological activities.

Properties

Molecular Formula

C20H34O2

Molecular Weight

306.5 g/mol

IUPAC Name

ethyl (6E,9E,12E)-octadeca-6,9,12-trienoate

InChI

InChI=1S/C20H34O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22-4-2/h8-9,11-12,14-15H,3-7,10,13,16-19H2,1-2H3/b9-8+,12-11+,15-14+

InChI Key

MJLYTDAIYLGSRZ-NCEJYBGESA-N

Isomeric SMILES

CCCCC/C=C/C/C=C/C/C=C/CCCCC(=O)OCC

Canonical SMILES

CCCCCC=CCC=CCC=CCCCCC(=O)OCC

Origin of Product

United States

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